
4'-Chloro-2'-fluoroacetanilide
Overview
Description
4'-Chloro-2'-fluoroacetanilide (CAS 59280-70-5) is a halogenated acetanilide derivative with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol . It is synthesized via chlorination of 2'-fluoroacetanilide in glacial acetic acid, followed by recrystallization from methanol to yield white crystals with a melting point of 152–155°C . This compound serves as a critical intermediate in agrochemical synthesis, particularly in the production of herbicides such as substituted isoindole-diones developed by Du Pont .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-fluoroacetanilide typically involves the acylation of 4’-chloro-2’-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4’-Chloro-2’-fluoroaniline+Acetic anhydride→4’-Chloro-2’-fluoroacetanilide+Acetic acid
Industrial Production Methods: In industrial settings, the production of 4’-Chloro-2’-fluoroacetanilide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2’-fluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 4’-chloro-2’-fluoroaniline and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products:
Substitution Reactions: Depending on the substituent introduced, various substituted acetanilides can be formed.
Hydrolysis: The primary products are 4’-chloro-2’-fluoroaniline and acetic acid.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4'-Chloro-2'-fluoroacetanilide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features facilitate the development of analgesics and anti-inflammatory agents. The introduction of fluorine and chlorine atoms can enhance the biological activity of compounds, making them more effective in therapeutic applications.
Case Studies:
- Analgesics: Research indicates that derivatives of this compound exhibit significant analgesic properties. For instance, compounds synthesized from this intermediate have shown improved potency in pain relief compared to their non-fluorinated counterparts.
- Anti-inflammatory Drugs: Studies have demonstrated that the presence of the chloro and fluoro groups can lead to increased anti-inflammatory activity, making these compounds valuable in treating conditions like arthritis.
Agricultural Chemicals
Herbicide Formulation:
The compound is also used in formulating herbicides. Its effectiveness in controlling weeds while minimizing crop damage is crucial for sustainable agricultural practices.
Data Table: Herbicide Efficacy
Herbicide Type | Active Ingredient | Efficacy (%) | Notes |
---|---|---|---|
Selective Herbicides | This compound | 85% | Effective against broadleaf weeds |
Non-selective Herbicides | Glyphosate + Fluorinated Compounds | 90% | Synergistic effects observed |
Material Science
Specialty Polymers:
In material science, this compound is employed in producing specialty polymers and coatings. The incorporation of fluorine enhances the thermal stability and chemical resistance of materials.
Applications in Coatings:
Fluorinated coatings derived from this compound show excellent resistance to solvents and environmental factors, making them suitable for industrial applications.
Research Applications
Organic Synthesis:
This compound serves as a reagent in organic synthesis, allowing researchers to explore new chemical reactions and develop novel compounds. Its ability to participate in nucleophilic aromatic substitution reactions makes it a versatile building block for various synthetic pathways.
Experimental Findings:
Research has shown that using different bases during reactions involving this compound can significantly affect yields and product distribution. For instance, using cesium carbonate as a base has been reported to improve yields compared to other bases like triethylamine .
Environmental Studies
Pollutant Degradation:
The compound plays a role in environmental studies aimed at assessing the degradation of chemical pollutants. Its stability under various conditions allows researchers to study its behavior in environmental matrices.
Case Studies:
- Biodegradation Studies: Research indicates that derivatives of this compound can be monitored for their degradation pathways, contributing to understanding how such compounds affect ecosystems.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoroacetanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Acetanilides
4'-Bromo-2'-fluoroacetanilide
- Molecular Formula: C₈H₇BrFNO
- Molecular Weight : 232.05 g/mol
- Melting Point : 118°C
- Key Differences : Bromine substitution increases molecular weight by ~44 g/mol compared to the chlorine analog. The lower melting point suggests reduced crystal lattice stability due to bromine’s larger atomic radius .
2'-Bromo-4'-fluoroacetanilide
- Molecular Formula: C₈H₇BrFNO
- Molecular Weight : 232.05 g/mol
- No melting point data available, but solubility in methanol is noted .
4'-Fluoro-2'-nitroacetanilide
- Molecular Formula : C₈H₇FN₂O₃
- Molecular Weight : 198.16 g/mol
- Key Differences : Replacement of chlorine with a nitro group introduces strong electron-withdrawing effects, likely increasing reactivity in electrophilic substitutions. The nitro group may also enhance herbicidal activity due to its redox-active properties .
Positional Isomers and Functional Group Variants
N-(4-Chlorophenyl)-2-fluoroacetamide (CAS 404-41-1)
- Molecular Formula: C₈H₇ClFNO
- Molecular Weight : 187.60 g/mol
- Key Differences: Fluorine is positioned on the acetamide group rather than the aromatic ring.
2-Chloro-N-(4-fluorophenyl)acetamide
- Molecular Formula: C₈H₇ClFNO
- Molecular Weight : 187.60 g/mol
- Key Differences : Chlorine is on the acetamide side chain, while fluorine is para on the phenyl ring. Intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds influence its solid-state properties .
Non-Acetanilide Analogs
2-Chloro-4'-fluoroacetophenone
- Molecular Formula : C₈H₆ClFO
- Molecular Weight : 172.59 g/mol
- Melting Point : 46–50°C
- Key Differences : The ketone group replaces the acetamide functionality, increasing electrophilicity. This compound is used in synthesis of fluorinated aromatics but lacks the herbicidal applications seen in acetanilides .
Physicochemical and Functional Comparisons
Molecular Weight and Melting Points
Compound | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|
4'-Chloro-2'-fluoroacetanilide | 187.60 | 152–155 |
4'-Bromo-2'-fluoroacetanilide | 232.05 | 118 |
4'-Fluoro-2'-nitroacetanilide | 198.16 | Not reported |
2-Chloro-4'-fluoroacetophenone | 172.59 | 46–50 |
Trends :
- Halogen size (Cl < Br) correlates with molecular weight and inversely with melting point.
- Functional groups (e.g., nitro) increase polarity but may complicate crystallization.
Biological Activity
4'-Chloro-2'-fluoroacetanilide is an organic compound with the molecular formula C8H7ClFNO, belonging to the acetanilide family. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Structure : The compound features a chlorine atom at the para position and a fluorine atom at the ortho position relative to the acetamide group on the benzene ring.
- Synthesis : The synthesis typically involves acetylation of 4-chloro-2-fluoroaniline using acetic anhydride. The reaction conditions are optimized for yield and purity.
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. Below are key areas of its biological activity:
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with cell wall synthesis.
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Properties
Studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.
The biological activity of this compound is primarily mediated through enzyme inhibition and receptor interaction:
- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Cytokine Modulation : It modulates inflammatory pathways by downregulating cytokine production.
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various acetanilides, including this compound. Results showed that it was effective against multi-drug resistant strains of bacteria, supporting its potential use as a therapeutic agent in treating infections resistant to conventional antibiotics.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. This suggests its potential application in inflammatory diseases .
Safety and Toxicology
While promising, the safety profile of this compound requires careful consideration:
- Toxicological Studies : Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain under investigation.
- Safety Data : It is crucial to conduct comprehensive safety evaluations before clinical application.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4'-Chloro-2'-fluoroacetanilide, and what critical parameters influence yield and purity?
The synthesis typically involves chlorination of 2'-fluoroacetanilide in glacial acetic acid under controlled temperatures (25°–27°C) followed by refluxing in ethanol and hydrochloric acid to yield the hydrochloride salt of 4-chloro-2-fluoroaniline. Key parameters include reaction time (e.g., 17 hours for deacetylation), solvent ratios (e.g., 50% ethanol), and purification via recrystallization (e.g., methanol at -45°C). Maintaining precise temperature control during chlorination and optimizing recrystallization conditions are critical for achieving high purity (>98%) and yields up to 89% .
Q. How is this compound characterized to confirm its structure and purity?
Characterization relies on melting point analysis (152°–158°C), elemental analysis, and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy identifies substituent positions (e.g., aromatic proton shifts for chloro and fluoro groups), while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity. Cross-referencing with databases like PubChem (InChIKey: DPJVVYGSWSBFPB-UHFFFAOYSA-N) ensures structural validation .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
The compound is stable under anhydrous conditions but may hydrolyze in acidic or basic environments. Solubility varies by solvent: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and alcohols. Storage at room temperature in airtight containers minimizes degradation. Pre-experiment solubility testing in target reaction media is advised to avoid precipitation issues .
Advanced Research Questions
Q. What methodological approaches are employed to analyze the electronic effects of chloro and fluoro substituents on the acetanilide core?
Density Functional Theory (DFT) calculations predict electron-withdrawing effects, where the chloro group at the 4' position and fluoro at 2' create a polarized aromatic ring. Experimental validation includes Hammett substituent constants (σ) derived from reaction kinetics and NMR chemical shift analysis (e.g., downfield shifts in NMR due to fluorine's electronegativity). Comparative studies with analogs (e.g., 4'-chloroacetanilide) highlight enhanced electrophilicity at the acetamide group .
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
Discrepancies in melting points (e.g., 152°–155°C vs. 154°–158°C) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) provides precise thermal profiles, while recrystallization in methanol or ethanol ensures uniformity. Spectral contradictions (e.g., NMR shifts) are addressed using deuterated solvents and internal standards (e.g., TMS). Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (where applicable) confirms molecular identity .
Q. What strategies optimize the scalability of this compound synthesis while minimizing by-products?
Scaling requires optimizing stoichiometry (e.g., 1:1.2 molar ratio of 2'-fluoroacetanilide to chlorine) and continuous flow reactors for controlled chlorination. Catalytic additives (e.g., FeCl) reduce reaction times, while quenching with ice prevents over-chlorination. Post-synthesis purification via column chromatography or fractional crystallization removes residual acetic acid and unreacted starting materials .
Q. How does the introduction of chloro and fluoro groups influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing effects of substituents activate the acetamide carbonyl toward nucleophilic attack. For example, in hydrolysis to 4-chloro-2-fluoroaniline, the fluoro group at 2' stabilizes the transition state via resonance, while the chloro at 4' enhances leaving-group ability. Kinetic studies using varying nucleophiles (e.g., hydroxide vs. amines) quantify substituent contributions to reaction rates .
Q. In multi-step syntheses, how is this compound utilized as an intermediate for complex heterocyclic systems?
The compound serves as a precursor for substituted anilines, which are key intermediates in synthesizing quinoline and benzodiazepine derivatives. For example, coupling with phenoxyacetic acid esters (via Buchwald-Hartwig amination) generates bioactive heterocycles. Its deacetylation product, 4-chloro-2-fluoroaniline, is further functionalized for antimicrobial or anticancer agents .
Q. What computational modeling approaches predict physicochemical properties or reaction pathways?
Molecular dynamics simulations model solvation effects, while Quantum Mechanics/Molecular Mechanics (QM/MM) studies map reaction coordinates for deacetylation. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. PubChem’s computed properties (e.g., topological polar surface area: 46.1 Ų) guide bioavailability assessments .
Q. How do researchers validate synthetic intermediates using hyphenated analytical techniques?
Liquid Chromatography-NMR (LC-NMR) tracks reaction progress in real time, identifying transient intermediates. High-Resolution Mass Spectrometry (HRMS) coupled with Infrared (IR) spectroscopy confirms fragment structures. For example, a molecular ion peak at m/z 187.60 (CHClFNO) validates the parent compound, while IR peaks at 1650 cm confirm the carbonyl group .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKNSAEOVXHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357409 | |
Record name | 4'-Chloro-2'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59280-70-5 | |
Record name | N-(4-Chloro-2-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59280-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro-2'-fluoroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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